

2-Amino-6-methylbenzothiazole: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Amino-6-methylbenzothiazole

Cat. No.: B160888

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylbenzothiazole is a privileged heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of therapeutic agents. Its rigid bicyclic structure, coupled with the reactive 2-amino group, provides an excellent platform for the design and development of novel drug candidates targeting a range of diseases. This document provides an overview of its applications, quantitative biological data for selected derivatives, and detailed experimental protocols for the synthesis and evaluation of compounds derived from this promising scaffold. The inherent bioactivity of the benzothiazole nucleus, which can be further modulated by the methyl group at the 6-position, makes it a focal point in the discovery of new treatments for cancer, infectious diseases, and neurological disorders.

Applications in Medicinal Chemistry

Derivatives of **2-amino-6-methylbenzothiazole** have demonstrated significant potential across multiple therapeutic areas:

- **Anticancer Agents:** The 2-aminobenzothiazole core is a well-established pharmacophore in the development of anticancer drugs. By modifying the 2-amino group and the aromatic ring, researchers have synthesized potent inhibitors of various kinases, such as EGFR and PI3K,

which are crucial for cancer cell proliferation and survival. Additionally, metal complexes of **2-amino-6-methylbenzothiazole** have shown promising cytotoxic activity.[\[1\]](#)

- **Antimicrobial Agents:** The scaffold is a key component in the synthesis of compounds with significant antibacterial and antifungal properties. These derivatives often function by disrupting microbial cell wall synthesis or inhibiting essential enzymes.
- **Neuroprotective Agents:** Certain derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. These compounds can exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO), which is implicated in the progression of such disorders.[\[2\]](#)[\[3\]](#)

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives synthesized from **2-amino-6-methylbenzothiazole** and related 2-aminobenzothiazoles.

Table 1: Anticancer Activity of **2-Amino-6-methylbenzothiazole** Derivatives

Compound	Cancer Cell Line	IC50 Value (µM)	Target	Reference
Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II)	Colon Carcinoma	12.34 ± 0.74	Ki-67	[1]
2-Amino-6-methylbenzothiazole (ligand only)	Colon Carcinoma	389.45 ± 5.14	Ki-67	[1]

Table 2: Anticancer Activity of General 2-Aminobenzothiazole Derivatives

Compound	Cancer Cell Line	IC50 Value (μM)	Target	Reference
OMS5	Lung Cancer (A549)	22.13	Not PI3Ky	[4]
OMS5	Breast Cancer (MCF-7)	39.42	Not PI3Ky	[4]
OMS14	Lung Cancer (A549)	31.01	PIK3CD/PIK3R1	[4]
OMS14	Breast Cancer (MCF-7)	61.03	PIK3CD/PIK3R1	[4]
Compound 11	-	0.054	EGFR Kinase	[5]
Compound 12	Breast Cancer (MCF-7)	2.49	EGFR Kinase	[5]
Compound 20	Liver Cancer (HepG2)	9.99	VEGFR-2	[5]
Compound 21	Liver Cancer (HepG2)	12.14	VEGFR-2	[5]
Compound 40	Lung Cancer (A549)	3.55	CDK2	[5]

Table 3: Antimicrobial Activity of 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides

Compound (Substituent)	S. aureus (MIC, µg/mL)	E. coli (MIC, µg/mL)	C. albicans (MIC, µg/mL)	A. niger (MIC, µg/mL)
H	250	500	1000	1000
4-Cl	100	250	500	500
2-NO2	100	250	500	500
4-NO2	125	250	500	500
4-OCH3	250	500	1000	1000
Furan-2-yl	125	250	500	500
Ampicillin	100	100	-	-
Chloramphenicol	50	50	-	-
Nystatin	-	-	100	100

Experimental Protocols

Protocol 1: Synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinic acid (Intermediate 3)

This protocol describes the synthesis of a key intermediate for the preparation of antimicrobial 4-thiazolidinones.[6][7]

Materials:

- 2-Chloropyridine-3-carboxylic acid
- **2-Amino-6-methylbenzothiazole**
- Anhydrous Potassium Carbonate (K₂CO₃)
- Copper Bronze
- Dimethylformamide (DMF)

Procedure:

- A mixture of 2-chloropyridine-3-carboxylic acid (0.01 mol), **2-amino-6-methylbenzothiazole** (0.01 mol), and anhydrous K₂CO₃ (0.01 mol) in DMF (20 mL) is taken in a round-bottom flask.
- A catalytic amount of copper bronze is added to the reaction mixture.
- The mixture is refluxed for 10-12 hours.
- After cooling, the reaction mixture is poured into crushed ice.
- The solution is then acidified with dilute HCl to precipitate the product.
- The solid product is filtered, washed with water, dried, and recrystallized from ethanol.

Protocol 2: Synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N'-[substituted-benzylidene]nicotinohydrazides (Schiff Bases, Intermediate 5)

This protocol details the formation of Schiff bases, which are precursors to the final 4-thiazolidinone compounds.^{[6][7]}

Materials:

- 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide (Intermediate 4, prepared from Intermediate 3)
- Substituted aromatic aldehydes
- Glacial acetic acid
- Ethanol

Procedure:

- A mixture of Intermediate 4 (0.01 mol) and the respective substituted aromatic aldehyde (0.01 mol) is refluxed in ethanol (30 mL) for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.
- The solvent is removed under reduced pressure.
- The resulting solid is washed with cold ethanol, dried, and recrystallized from a suitable solvent.

Protocol 3: Synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (Final Products 6a-j)

This protocol describes the final cyclization step to yield the bioactive 4-thiazolidinones.^[6]^[7]

Materials:

- Schiff Base (Intermediate 5)
- Thioglycolic acid
- Anhydrous Zinc Chloride (ZnCl₂)
- 1,4-Dioxane

Procedure:

- A mixture of the appropriate Schiff base (Intermediate 5, 0.01 mol) and thioglycolic acid (0.01 mol) is refluxed in 1,4-dioxane (30 mL) in the presence of a catalytic amount of anhydrous ZnCl₂ for 12-14 hours.
- The reaction mixture is cooled and poured onto crushed ice.
- The separated solid is filtered, washed with a dilute sodium bicarbonate solution, and then with water.
- The product is dried and recrystallized from ethanol.

Protocol 4: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines the procedure for evaluating the antimicrobial activity of the synthesized compounds.^[6]

Materials:

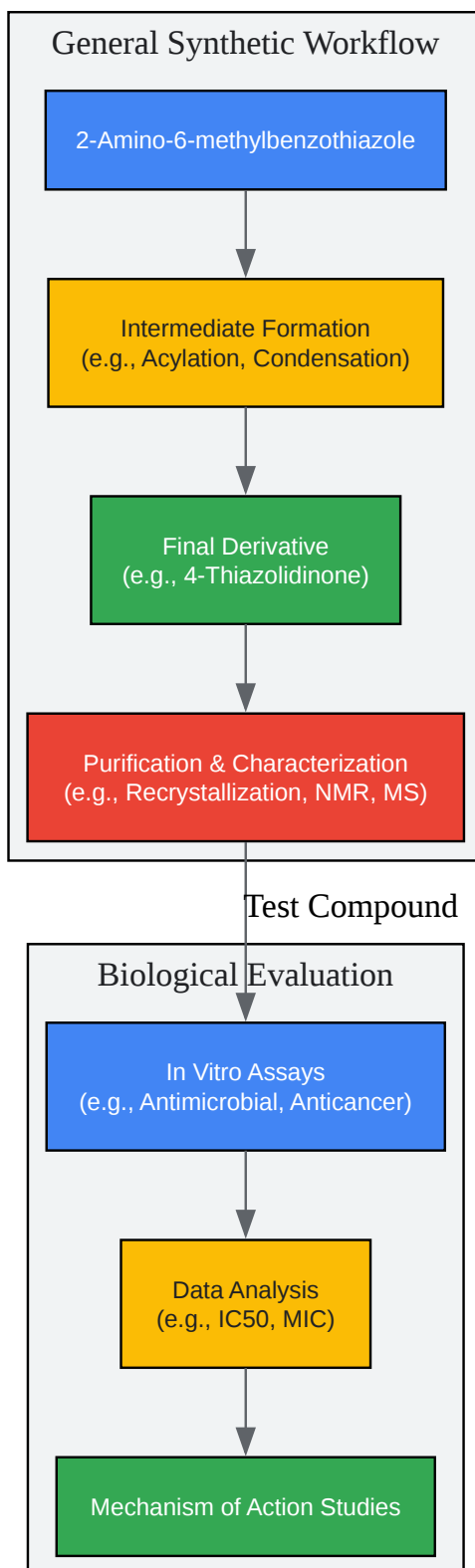
- Synthesized compounds
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Fungal strains (e.g., *C. albicans*, *A. niger*)
- Nutrient Broth (for bacteria)
- Sabouraud Dextrose Broth (for fungi)
- Standard drugs (e.g., Ampicillin, Nystatin)
- 96-well microtiter plates
- Dimethyl sulfoxide (DMSO)

Procedure:

- Stock solutions of the synthesized compounds and standard drugs are prepared in DMSO.
- Serial dilutions of the stock solutions are prepared in the appropriate broth in 96-well microtiter plates to achieve final concentrations ranging from 1000 µg/mL to 7.8 µg/mL.
- Each well is inoculated with a standardized suspension of the test microorganism.
- The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

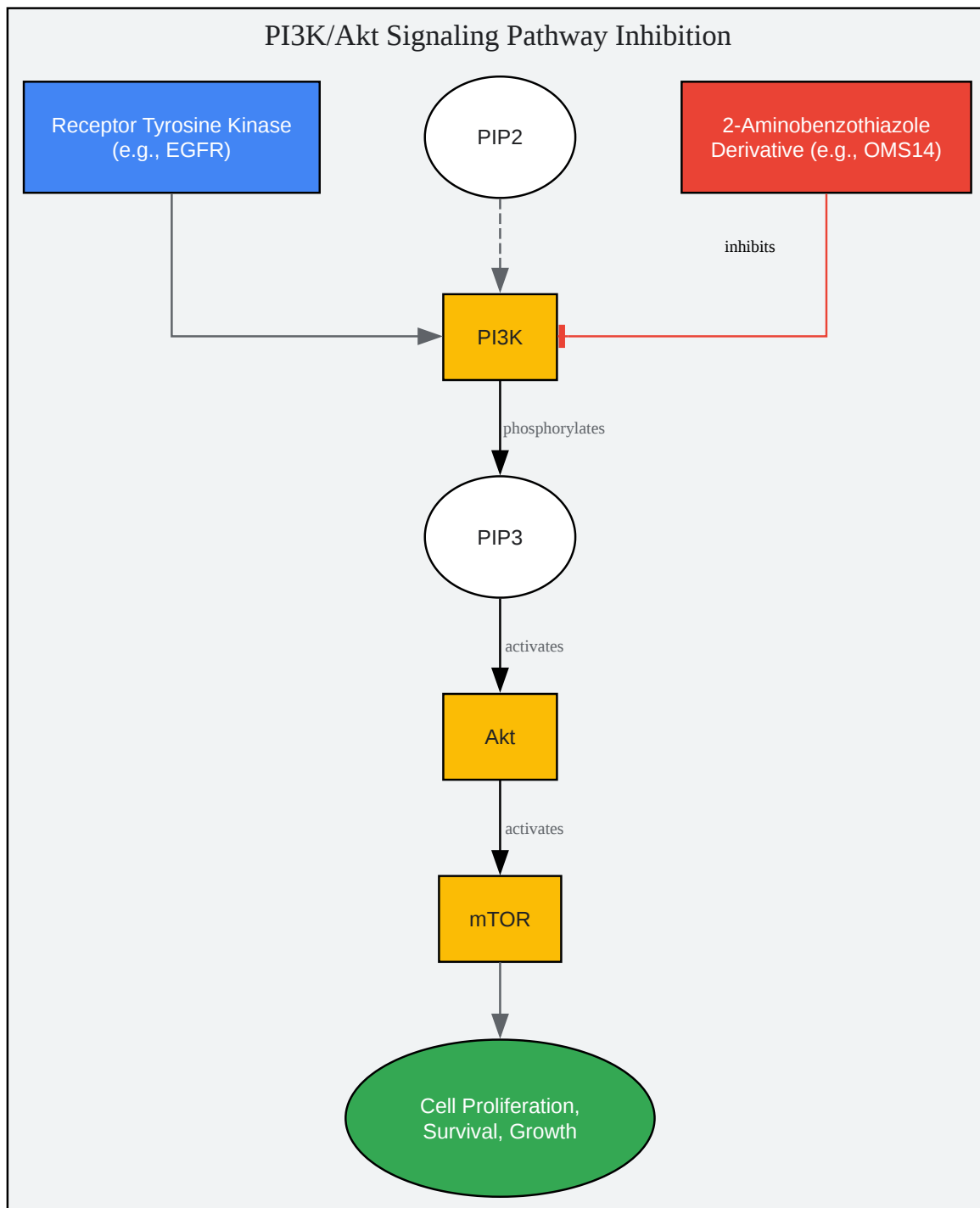
Signaling Pathways and Experimental Workflows

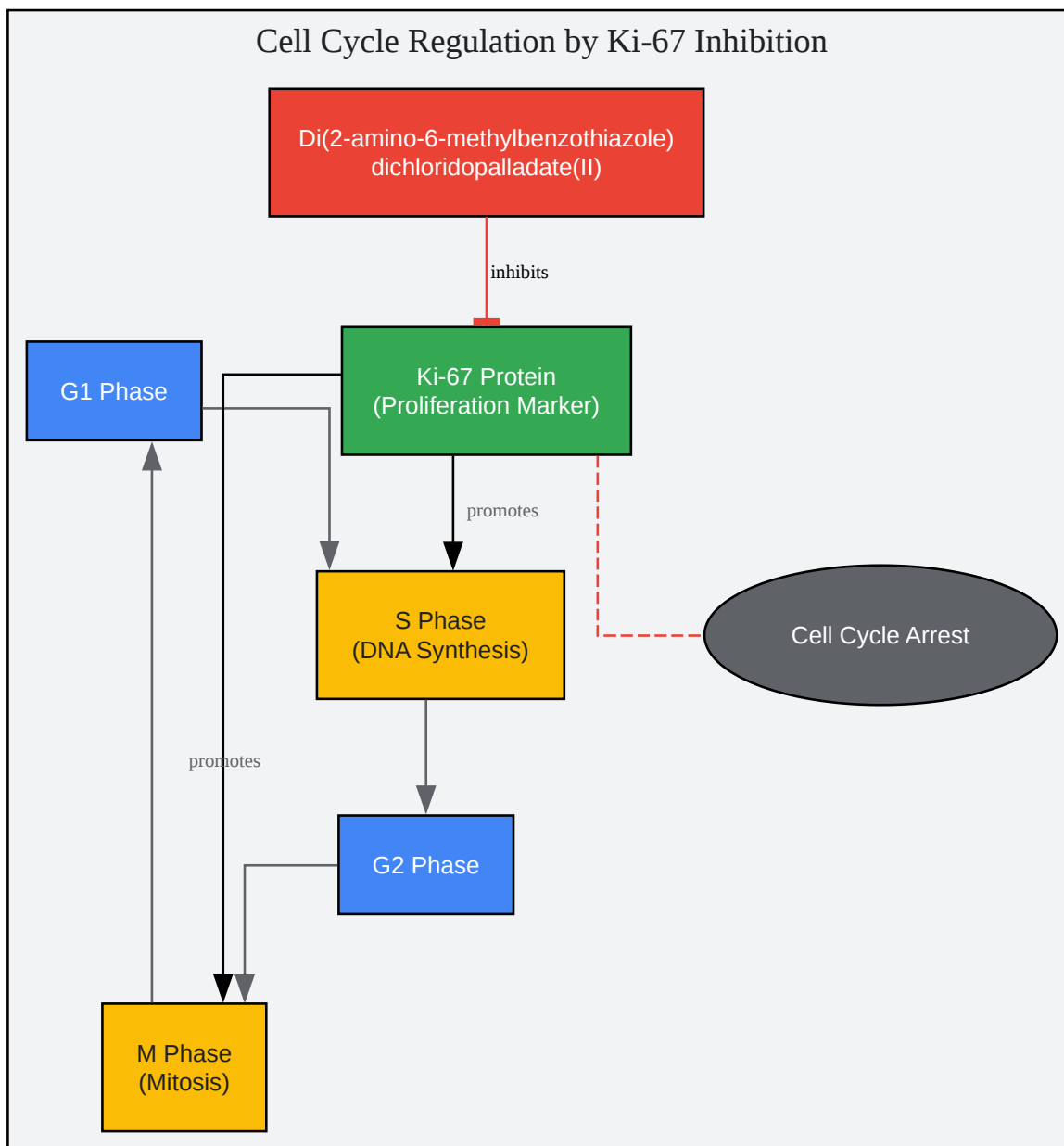
The following diagrams illustrate key signaling pathways targeted by 2-aminobenzothiazole derivatives and a general experimental workflow for their synthesis and evaluation.



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Caption: General workflow for synthesis and evaluation.





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